molecular formula C14H20N4O4 B12866123 Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B12866123
M. Wt: 308.33 g/mol
InChI Key: UBKUFTDHYMPKTI-UHFFFAOYSA-N
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Description

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate is a synthetic organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. The pyrrolidine nitrogen is further protected by a tert-butyl carbamate (Boc) group, a common strategy to stabilize amines during multi-step syntheses. The molecular formula is C₁₄H₁₈N₄O₄, with a calculated molecular weight of 306.3 g/mol.

Properties

IUPAC Name

tert-butyl N-[1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-7-17(9-10)12-5-4-11(8-15-12)18(20)21/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKUFTDHYMPKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves multi-step organic reactionsThe final step involves the formation of the carbamate group through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Compound Name Substituent (Pyridine) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
Target compound 5-Nitro C₁₄H₁₈N₄O₄ 306.3 (calculated) N/A Electron-withdrawing nitro group
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate 5-Bromo C₁₄H₁₈BrN₃O₂ 340.2 N/A Bromo as a leaving group
Example 75 () Complex heterocyclic C₃₂H₂₄F₂N₆O₄ 615.7 (M+1) 163–166 Chromen-4-one and pyrazolo-pyrimidine scaffolds

Key Observations:

Nitro vs. Bromo Substituents: The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the pyridine ring. This enhances electrophilic substitution reactions at meta positions but may reduce nucleophilic substitution compared to the bromo analog, which benefits from bromine’s superior leaving-group ability . The bromo analog’s higher molecular weight (340.2 vs.

Example 75 (): This compound features a fused chromenone-pyrazolopyrimidine core, indicating a divergent application (e.g., kinase inhibition). Its higher molecular weight (615.7 g/mol) and melting point (163–166°C) suggest greater rigidity and intermolecular interactions compared to the simpler pyridine-based target compound .

Key Findings:

  • This contrasts with the bromo analog, which is more suited for SNAr or transition-metal-catalyzed substitutions .
  • Example 75 : Utilizes a Suzuki coupling with a boronic acid derivative, demonstrating the versatility of palladium catalysts in constructing complex heterocycles .

Biological Activity

Tert-butyl (1-(5-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate, also known as (R)-tert-butyl 1-(5-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₂₀N₄O₄
Molecular Weight 308.33 g/mol
CAS Number 1085841-16-2
Chemical Structure Chemical Structure

Structural Characteristics

The compound features a tert-butyl group attached to a carbamate moiety, linked to a pyrrolidine ring that is substituted with a 5-nitropyridine group. This structural configuration is crucial for its biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in cancer progression and other diseases.

  • Kinase Inhibition : The compound has shown promise in inhibiting kinases such as AAK1 and GAK, which are involved in cellular signaling pathways crucial for tumor growth and viral replication .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antiviral Properties : Preliminary studies suggest activity against viral infections by targeting host cell kinases essential for viral entry and replication .
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective properties, potentially aiding in conditions like neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the compound's effect on human cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
    • Reference :
  • Investigation of Antiviral Activity :
    • Objective : To assess the antiviral efficacy of the compound against dengue virus.
    • Findings : The compound demonstrated potent antiviral activity in human primary monocyte-derived dendritic cells.
    • Reference :

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